molecular formula C18H22N2O3S B1202958 2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester

2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester

Cat. No.: B1202958
M. Wt: 346.4 g/mol
InChI Key: OEOSFQTZMPOJNI-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester is a member of quinazolines.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Quinazoline, a heterocyclic compound, includes a derivative known as 2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester. Quinazolines and their derivatives, like quinazoline-4(3H)-ones, have been an area of extensive study due to their specific biological activities. These compounds are integral parts of more than 200 naturally occurring alkaloids. Over time, newer and more complex variants of quinazolinone structures have been synthesized. The stability of the quinazolinone nucleus has prompted researchers to attach many bioactive moieties to this nucleus, leading to the creation of new potential medicinal agents. Novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones have been synthesized, showcasing antibacterial activity against various bacteria. This highlights the compound's potential in medicinal chemistry and its role in the synthesis of biologically active molecules (Tiwary et al., 2016).

Enzymatic Ester Formation

The formation of esters by microorganisms, including yeasts like Hansenula anomala, has been a topic of research for many years. These studies provide insights into the biochemical pathways involved in ester formation, which is relevant to understanding the reactions and applications of various ester compounds, including those related to the quinazoline derivatives. Research in this area has revealed the conditions and biochemical pathways through which esters are formed and utilized by microorganisms, offering insights that could be applicable to the study and manipulation of this compound (Tabachnick & Joslyn, 1953).

Process Intensification in Ester Production

Ethyl acetate, a widely used ester, has been studied extensively, particularly focusing on process intensification techniques for its production. These studies are relevant to understanding the broader applications and production methodologies of esters, which could provide valuable insights into the production and application of this compound. Process intensification techniques offer several advantages, including energy savings and economic efficiency, which are beneficial for industrial-scale production of ester-based compounds (Patil & Gnanasundaram, 2020).

Ester-Based Optoelectronic Materials

Quinazoline derivatives have been highlighted for their potential in the creation of novel optoelectronic materials. The incorporation of quinazoline and its derivatives into π-extended conjugated systems has proven valuable for fabricating materials for various applications, including organic light-emitting diodes and colorimetric pH sensors. Given the structural similarity, this compound might also exhibit similar potential in optoelectronic applications, making it an area worth exploring (Lipunova et al., 2018).

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

cyclohexyl 2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H22N2O3S/c1-2-20-17(22)14-10-6-7-11-15(14)19-18(20)24-12-16(21)23-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3

InChI Key

OEOSFQTZMPOJNI-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)OC3CCCCC3

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)OC3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester
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2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester

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